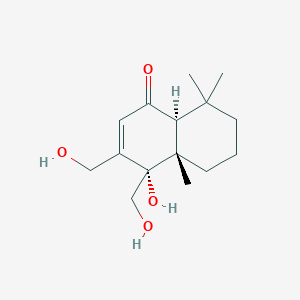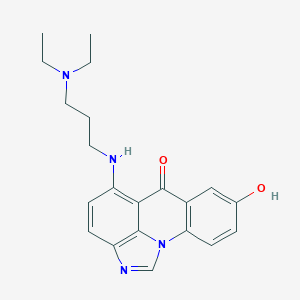
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one, also known as C646, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action of histone acetyltransferases (HATs). HATs are enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, which play a critical role in regulating gene expression. C646 has been shown to selectively inhibit the activity of the HAT p300/CBP-associated factor (PCAF), making it a valuable tool for studying the role of HATs in various biological processes.
作用機序
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one selectively inhibits the activity of PCAF by binding to its catalytic domain, which prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins. This results in the inhibition of histone acetylation and the regulation of gene expression.
生化学的および生理学的効果
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of gene expression. 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has also been shown to have anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB.
実験室実験の利点と制限
One of the main advantages of using 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in lab experiments is its selectivity for PCAF, which allows for the specific inhibition of this HAT without affecting other HATs. However, one limitation of using 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one is its relatively low potency compared to other HAT inhibitors, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for the use of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in scientific research. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one. Another area of interest is the use of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in combination with other drugs to enhance its therapeutic efficacy in cancer treatment. Finally, further studies are needed to investigate the role of HATs in various biological processes and to elucidate the molecular mechanisms underlying their regulation.
合成法
The synthesis of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one involves a multistep process that starts with the reaction between 2,4-dichloro-5-nitropyrimidine and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, followed by the reduction of the nitro group and the protection of the resulting amine with a Boc group. The Boc-protected amine is then reacted with 1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one to yield 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one.
科学的研究の応用
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used in a wide range of scientific research applications, including cancer research, neurobiology, and epigenetics. In cancer research, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurobiology, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used to study the role of HATs in synaptic plasticity and memory formation. In epigenetics, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used to investigate the role of HATs in regulating gene expression and chromatin structure.
特性
CAS番号 |
138154-43-5 |
|---|---|
製品名 |
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one |
分子式 |
C21H24N4O2 |
分子量 |
364.4 g/mol |
IUPAC名 |
10-[3-(diethylamino)propylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C21H24N4O2/c1-3-24(4-2)11-5-10-22-16-7-8-17-20-19(16)21(27)15-12-14(26)6-9-18(15)25(20)13-23-17/h6-9,12-13,22,26H,3-5,10-11H2,1-2H3 |
InChIキー |
ZNCLTXLLRNQSPG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O |
正規SMILES |
CCN(CC)CCCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O |
その他のCAS番号 |
138154-43-5 |
同義語 |
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin- 6-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



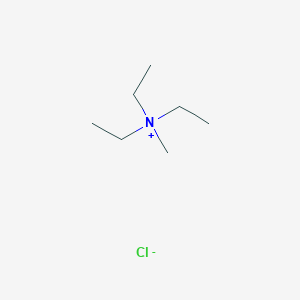
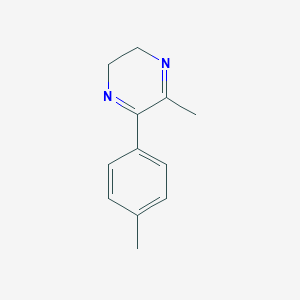
![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
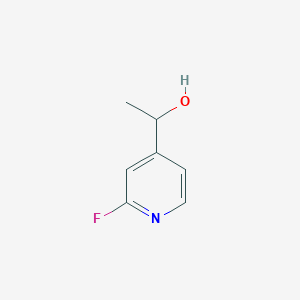
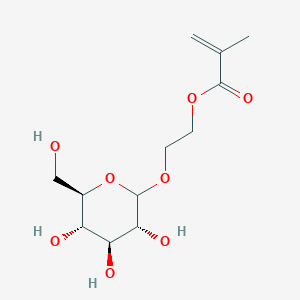
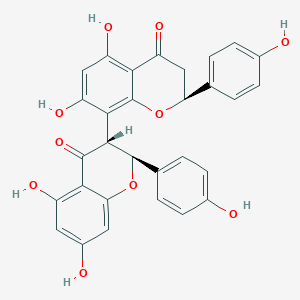
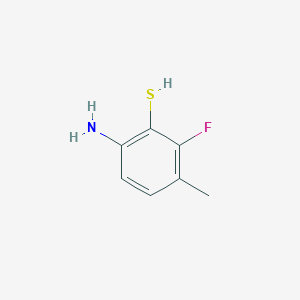
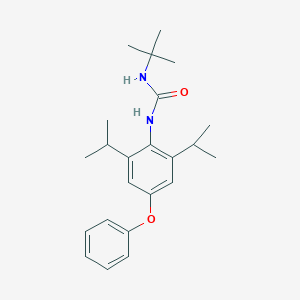
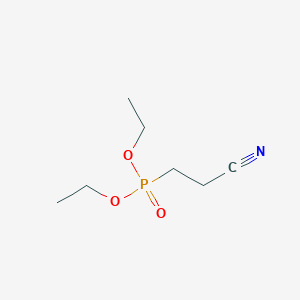
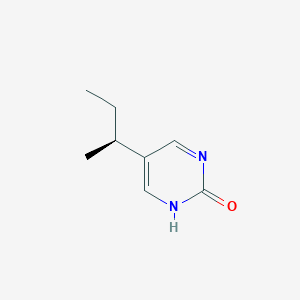
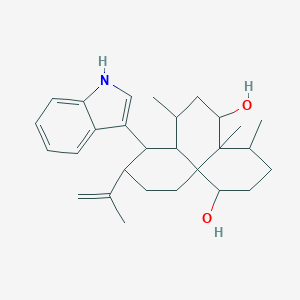
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
